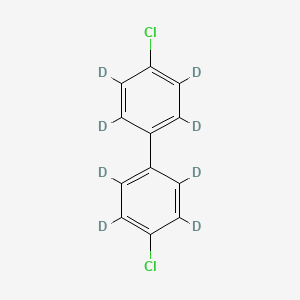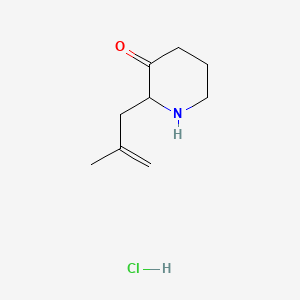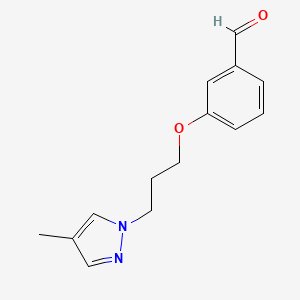
4,4'-Dichlorobiphenyl-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Dichlorobiphenyl-d8 is a deuterated form of 4,4’-dichlorobiphenyl, a polychlorinated biphenyl (PCB) compound. It is characterized by the substitution of hydrogen atoms with deuterium, making it useful in various scientific research applications. The compound is known for its stability and resistance to environmental degradation, which makes it a persistent organic pollutant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-dichlorobiphenyl-d8 typically involves the deuteration of 4,4’-dichlorobiphenyl. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction is usually carried out in the presence of a palladium catalyst and deuterium gas under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of 4,4’-dichlorobiphenyl-d8 follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and ensure the efficient use of deuterium gas .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-Dichlorobiphenyl-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated biphenyl quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation: Chlorinated biphenyl quinones.
Reduction: Less chlorinated biphenyls.
Substitution: Biphenyl derivatives with various functional groups.
Applications De Recherche Scientifique
4,4’-Dichlorobiphenyl-d8 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for studying the behavior of PCBs.
Biology: The compound is used to investigate the metabolic pathways and degradation mechanisms of PCBs in biological systems.
Medicine: Research on the toxicological effects of PCBs often utilizes 4,4’-dichlorobiphenyl-d8 as a model compound.
Industry: It is employed in the development of remediation strategies for PCB-contaminated environments.
Mécanisme D'action
The mechanism of action of 4,4’-dichlorobiphenyl-d8 involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound alters the transcription of genes involved in the expression of hepatic Phase I and Phase II enzymes, particularly those of the cytochrome P450 family. This leads to the induction of various metabolic pathways that can result in the detoxification or bioactivation of the compound .
Comparaison Avec Des Composés Similaires
4,4’-Dibromobiphenyl: Similar in structure but with bromine atoms instead of chlorine.
2,2’,4,4’-Tetrachlorobiphenyl: Contains additional chlorine atoms, leading to different chemical properties.
3,3’,4,4’-Tetrachlorobiphenyl: Another PCB congener with distinct biological activities.
Uniqueness: 4,4’-Dichlorobiphenyl-d8 is unique due to its deuterium substitution, which makes it particularly useful in isotopic labeling studies. This property allows for precise tracking and analysis in various scientific experiments, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C12H8Cl2 |
|---|---|
Poids moléculaire |
231.14 g/mol |
Nom IUPAC |
1-chloro-4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene |
InChI |
InChI=1S/C12H8Cl2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D |
Clé InChI |
YTBRNEUEFCNVHC-PGRXLJNUSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])[2H])[2H])Cl)[2H] |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde](/img/structure/B12314313.png)
![rac-(1R,3S)-3-[(pyrimidin-2-yl)carbamoyl]cyclopentane-1-carboxylic acid, cis](/img/structure/B12314315.png)

![1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B12314331.png)



![(2R)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol](/img/structure/B12314343.png)

![4-(aminomethyl)-1-(2-methoxyethyl)-5-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B12314357.png)
![rac-(1R,4R,5R)-spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-5-ol, endo](/img/structure/B12314374.png)
![(4-nitrophenyl)methyl (5R,6S)-3-[(diphenoxyphosphoryl)oxy]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12314375.png)
![5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid](/img/structure/B12314386.png)

